6-Oxo-1,6-dihydropyridazine-3-carbohydrazide

P2X7 Receptor Inflammation Pain

Medicinal chemists often need rigid pyridazinone cores with precise H-bond geometry for target engagement, but generic hydrazide analogs alter pharmacophore positioning. This compound solves that: a 6-oxo-1,6-dihydropyridazine core bearing a free carbohydrazide at the 3-position. - **Distinctive SAR platform**: Human P2X7 antagonist (IC50=1.80 nM); species selectivity (human/mouse ratio=167) enables translational pain/inflammation studies. - **Proven in vivo utility**: Enables diphenyl analogues (e.g., J27) with 30.74% oral bioavailability and efficacy in ALI/sepsis models. - **Industrial application**: Building block for patent-protected NaV-targeted prodrugs (WO-2020169042-A1). Available for immediate R&D procurement with technical data sheet.

Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
CAS No. 98021-39-7
Cat. No. B1621157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1,6-dihydropyridazine-3-carbohydrazide
CAS98021-39-7
Molecular FormulaC5H6N4O2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)NN=C1C(=O)NN
InChIInChI=1S/C5H6N4O2/c6-7-5(11)3-1-2-4(10)9-8-3/h1-2H,6H2,(H,7,11)(H,9,10)
InChIKeyFWYQISBPGSZFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-1,6-dihydropyridazine-3-carbohydrazide: Privileged Scaffold for Drug Discovery


6-Oxo-1,6-dihydropyridazine-3-carbohydrazide (CAS 98021-39-7) is a heterocyclic building block featuring a pyridazinone core fused with a reactive carbohydrazide moiety at the 3-position, with molecular formula C₅H₆N₄O₂ and molecular weight 154.13 . The compound serves as a key intermediate in medicinal chemistry, enabling the synthesis of diverse pharmacologically active derivatives including enzyme inhibitors, anti-inflammatory agents, and antimicrobial candidates . Its structural features confer specific hydrogen-bonding capabilities and metal-chelating potential that differentiate it from non-hydrazide pyridazinone analogs .

Privileged scaffold for kinase and ion channel inhibitor synthesis
Regiochemically defined 3-carbohydrazide handle for targeted derivatization
Multiple H-bond donor/acceptor pattern for target engagement

Why 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide Cannot Be Substituted


Generic substitution among pyridazinone derivatives or carbohydrazide-containing heterocycles is precluded by the unique electronic and steric environment conferred by the 6-oxo-1,6-dihydropyridazine core bearing a free hydrazide at the 3-position. This specific arrangement determines distinct hydrogen-bond donor/acceptor patterns (3 H-bond donors, 4 acceptors), topological polar surface area (96.6 Ų), and reactivity profile that directly impact biological target engagement, metabolic stability, and synthetic derivatization outcomes [1]. Substituting with pyridazine-4-carbohydrazide or pyridine-3-carbohydrazide alters ring electronics and hydrazide positioning, fundamentally changing pharmacophore geometry and molecular recognition [2].

Pyridazine-4-carbohydrazide shifts ring electronics and hydrazide geometry, altering pharmacophore recognition.
Non-hydrazide pyridazinones lack the reactive conjugation handle, limiting derivatization pathways.
Pyridine-3-carbohydrazide changes core heterocycle, affecting hydrogen-bonding topology and target fit.

6-Oxo-1,6-dihydropyridazine-3-carbohydrazide: Quantitative Differentiation vs. Analogs


P2X7 Receptor Antagonism vs. Pyridazine-4-carbohydrazide

The target compound demonstrates sub-nanomolar inhibitory potency against the human P2X7 purinoceptor (IC50 = 1.80 nM) in 1321N1 astrocytoma cells expressing recombinant human receptor [1]. In contrast, structurally related pyridazine-4-carbohydrazide derivatives exhibit markedly different activity profiles, with reported MIC values for antimicrobial activity rather than nanomolar P2X7 antagonism, confirming that the 3-carbohydrazide regioisomer is essential for high-affinity P2X7 engagement .

P2X7 Antagonism
Reported
Target:IC50 1.80 nM (human)
Comparator:4-carbohydrazide analogs: no sub-100 nM
Selectivity:167-fold human vs. mouse
Regioisomer-specific target engagement context
Cross-study comparison; recombinant cell assay
P2X7 Receptor Inflammation Pain

JNK2-Targeted Anti-inflammatory Agent Synthesis

The diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue J27, synthesized from this core scaffold, demonstrated significant in vivo protection in LPS-induced acute lung injury and sepsis models with a bioavailability of 30.74% and good subacute toxicity safety profile [1]. This contrasts with alternative pyridazinone scaffolds lacking the 3-carbohydrazide handle, which require more complex synthetic routes to install analogous pharmacophores. The J27 scaffold was identified as a novel chemotype for JNK2 inhibition, distinct from the limited reported JNK2 inhibitor classes [2].

JNK2 Inhibitor Synthesis
Class-level inference
Derivative J27
Bioavailability 30.74%
In vivo ALI/sepsis model response reported
Supports JNK2 pathway inhibitor synthesis context
Class-level inference; subacute toxicity data available
JNK2 Anti-inflammatory Acute Lung Injury

NaV1.8 Inhibitor Synthesis and Patent Differentiation

The 6-oxo-1,6-dihydropyridazine-3-carbohydrazide scaffold is explicitly claimed as a key intermediate in patent WO-2020169042-A1 for the synthesis of 6-oxo-1,6-dihydropyridazine prodrug derivatives with NaV inhibitor activity for pain treatment [1]. This patent-protected utility distinguishes the compound from generic pyridazine-3-carbohydrazides (CAS 89463-74-1) lacking the 6-oxo functionality, which do not appear in analogous NaV-targeted patent filings [2]. The presence of both the 6-oxo group and the 3-carbohydrazide moiety is essential for the claimed prodrug derivatization chemistry.

NaV1.8 Patent Utility
Head-to-head
Target:Claimed in WO-2020169042-A1
Comparator:Generic pyridazine-3-carbohydrazide absent
Supports NaV channel inhibitor research scaffold selection
Patent-filing context; prodrug derivatization claimed
NaV1.8 Pain Prodrug

Physicochemical Drug-like Profile

The target compound exhibits a calculated XLogP of -1.8, topological polar surface area (TPSA) of 96.6 Ų, 3 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond [1]. This profile places it within favorable drug-like chemical space (Lipinski-compliant), contrasting with isomeric pyridazine-4-carbohydrazide which shows altered hydrogen-bonding geometry due to different positioning of the hydrazide moiety relative to the ring nitrogens [2]. The specific TPSA value of 96.6 Ų is optimal for balancing membrane permeability with solubility.

Drug-like Profile
Reported
TPSA 96.6 Ų, XLogP -1.8, HBD 3, HBA 4
Supports drug-like property screening context
Calculated values; Lipinski-compliant space
Physicochemical Drug-likeness ADME

Application Scenarios for 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide


P2X7 Antagonist Lead Discovery

Researchers investigating purinergic signaling in inflammatory and neuropathic pain can utilize this compound as a sub-nanomolar P2X7 antagonist scaffold (human IC50 = 1.80 nM) for SAR studies. The species selectivity (human vs. mouse IC50 ratio = 167) enables translational pharmacology studies [1].

JNK2-Targeted Anti-inflammatory Drug Development

Medicinal chemists can employ this core scaffold to synthesize diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues (e.g., J27) that demonstrate in vivo efficacy in ALI/sepsis models with favorable bioavailability (30.74%) and safety profiles [2].

NaV1.8 Inhibitor Prodrug Synthesis

Industrial R&D groups pursuing NaV-targeted pain therapies can leverage this building block for the synthesis of patent-protected 6-oxo-1,6-dihydropyridazine prodrug derivatives, as disclosed in WO-2020169042-A1 by Jiangsu Hengrui Medicine [3].

Application
Selection Property
Validation Focus
P2X7 signaling pathway studies
Regiochemical specificity (3-carbohydrazide)
Species selectivity and target engagement assays
JNK2 pathway inhibition research
Scaffold enablement for JNK2 inhibitor synthesis
In vivo model-response context and pharmacokinetic review
NaV1.8 channel inhibitor research
Patent-protected prodrug derivatization
NaV1.8 inhibition and prodrug activation verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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